![molecular formula C10H11NO B1296179 p-Acrylotoluidide CAS No. 7766-36-1](/img/structure/B1296179.png)
p-Acrylotoluidide
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Overview
Description
Synthesis Analysis
The synthesis of p-Acrylotoluidide can be achieved through a multi-step reaction pathway starting from aniline. The reaction involves the formation of N-(prop-2-enoyl)aniline through the reaction of aniline with acryloyl chloride in the presence of sodium hydroxide. This is then treated with hydrochloric acid to form p-Acrylotoluidide.
Molecular Structure Analysis
The p-Acrylotoluidide molecule contains a total of 23 atom(s). There are 11 Hydrogen atom(s), 10 Carbon atom(s), 1 Nitrogen atom(s), and 1 Oxygen atom(s) . It contains total 23 bond(s); 12 non-H bond(s), 8 multiple bond(s), 2 rotatable bond(s), 2 double bond(s), 6 aromatic bond(s), 1 six-membered ring(s) and 1 secondary amide(s) (aliphatic) .
Scientific Research Applications
Pro-Cognitive Activity
“N-(p-tolyl)acrylamide” has been studied for its pro-cognitive activity in rats . It acts as a positive allosteric modulator of the α7 nicotinic acetylcholine receptor . This receptor is involved in cognitive processes, and modulation of its activity can lead to cognitive improvement .
Drug Development
The compound’s interaction with α7 nicotinic acetylcholine receptors makes it a potential candidate for the development of drugs aimed at improving cognition . It has been compared with other selective α7-nAChR ligands for its pro-cognitive activity .
Mechanism of Action
Target of Action
N-(p-tolyl)acrylamide, also known as n-(4-methylphenyl)prop-2-enamide or p-Acrylotoluidide, primarily targets the α7 nicotinic acetylcholine receptor (nAChR) and the GABA A receptor . These receptors play crucial roles in neurotransmission, with the nAChR involved in excitatory neurotransmission and the GABA A receptor in inhibitory neurotransmission .
Mode of Action
N-(p-tolyl)acrylamide acts as a positive allosteric modulator of the α7 nAChR . It enhances the receptor’s response to its natural ligand, acetylcholine, thereby increasing the flow of ions through the channel and enhancing neuronal excitability . On the GABA A receptor, N-(p-tolyl)acrylamide has concurrent potentiating and inhibitory effects . It potentiates the receptor’s response to GABA, increasing inhibitory neurotransmission, while also inhibiting the receptor’s activity .
Biochemical Pathways
The action of N-(p-tolyl)acrylamide on the α7 nAChR and GABA A receptor impacts several biochemical pathways. By modulating the activity of these receptors, N-(p-tolyl)acrylamide can influence neuronal excitability and neurotransmission, affecting processes such as pain perception and anxiety .
Result of Action
N-(p-tolyl)acrylamide has been shown to have antinociceptive (pain-relieving) activity in a mouse model of neuropathic pain . This effect is likely due to its modulation of the α7 nAChR and GABA A receptor, which are involved in pain perception . Additionally, it has been suggested to have anxiolytic-like activity, potentially due to its action on the α7 nAChR .
properties
IUPAC Name |
N-(4-methylphenyl)prop-2-enamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO/c1-3-10(12)11-9-6-4-8(2)5-7-9/h3-7H,1H2,2H3,(H,11,12) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CNXASKVINSMOTB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)C=C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60998873 |
Source
|
Record name | N-(4-Methylphenyl)prop-2-enamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60998873 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
p-Acrylotoluidide | |
CAS RN |
7766-36-1 |
Source
|
Record name | p-Acrylotoluidide | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=98135 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | N-(4-Methylphenyl)prop-2-enamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60998873 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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